1H-Carbazol-1-imine
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Overview
Description
1H-Carbazol-1-imine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is derived from carbazole, which is known for its extensive conjugated system and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Carbazol-1-imine can be synthesized through various methods. One common approach involves the condensation of phenylhydrazine with cyclohexanone to form an imine intermediate, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. The carbazole is then selectively precipitated using polar compounds or crystallized from molten coal tar at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 1H-Carbazol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO, leading to the formation of α-amino enones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: α-Amino enones
Reduction: Amine derivatives
Substitution: Substituted carbazole derivatives
Scientific Research Applications
1H-Carbazol-1-imine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Carbazol-1-imine involves its interaction with various molecular targets and pathways. For example, certain derivatives of carbazole, including this compound, can reactivate the P53 molecular signaling pathway, leading to anticancer effects . Additionally, these compounds can inhibit the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation .
Comparison with Similar Compounds
1H-Carbazol-1-imine can be compared with other similar compounds, such as:
Carbazole: The parent compound with a similar tricyclic structure but without the imine group.
1H-Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.
Uniqueness: this compound is unique due to its combination of the carbazole structure with an imine group, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
93463-77-5 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
carbazol-1-imine |
InChI |
InChI=1S/C12H8N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |
InChI Key |
FCXABZBOKVTKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=N)C3=N2 |
Origin of Product |
United States |
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